molecular formula C9H8ClNO2S B1358580 1-Methyl-1H-indole-7-sulfonyl chloride CAS No. 941716-95-6

1-Methyl-1H-indole-7-sulfonyl chloride

Cat. No.: B1358580
CAS No.: 941716-95-6
M. Wt: 229.68 g/mol
InChI Key: DVEZDWQOMVECCI-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-7-sulfonyl chloride (CAS: 941716-95-6) is a sulfonated indole derivative with the molecular formula C₉H₈ClNO₂S and a molecular weight of 229.68 g/mol . It is characterized by a methyl group at the indole nitrogen and a sulfonyl chloride group at the 7-position of the indole ring. The compound is typically stored at -20°C in amber glass bottles to prevent degradation and moisture absorption . Its purity ranges from 96.5% to 100%, with commercial grades often labeled as 97% pure .

The compound’s SMILES notation (CN1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl) and InChI Key (DVEZDWQOMVECCI-UHFFFAOYSA-N) confirm its structural uniqueness .

Properties

IUPAC Name

1-methylindole-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-11-6-5-7-3-2-4-8(9(7)11)14(10,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEZDWQOMVECCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640443
Record name 1-Methyl-1H-indole-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-95-6
Record name 1-Methyl-1H-indole-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-7-sulfonyl chloride
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Preparation Methods

Key Reaction

  • Starting Material: 1-Methyl-1H-indole
  • Sulfonylating Agent: Chlorosulfonic acid or sulfonyl chlorides (e.g., benzenesulfonyl chloride)
  • Solvent: Pyridine, dichloromethane, or chloroform
  • Temperature: Typically 0°C to room temperature to avoid decomposition
  • Workup: Quenching with ice water or dilute acid, extraction with organic solvents, drying, and concentration

Detailed Preparation Methodology

Sulfonylation Reaction

A representative procedure involves dissolving 1-methylindole in an inert solvent such as pyridine, cooled to 0°C. The sulfonyl chloride reagent is added dropwise to maintain temperature control and minimize side reactions. The mixture is then stirred at room temperature for an extended period (e.g., 16 hours) to ensure complete sulfonylation.

After reaction completion, the mixture is concentrated under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate, washed with water to remove pyridine and by-products, dried over anhydrous magnesium sulfate, and concentrated to yield crude sulfonyl chloride.

Purification

Purification is typically achieved by recrystallization or column chromatography on neutral alumina or silica gel, using solvent systems such as petroleum ether/ethyl acetate or benzene. This step is critical to remove unreacted starting materials and side products.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Pyridine, dichloromethane, chloroform Pyridine acts as base and solvent
Temperature 0°C to room temperature Low temperature controls regioselectivity
Reaction Time 12–24 hours Ensures complete sulfonylation
Molar Ratios 1:1.1 (indole : sulfonyl chloride) Slight excess of sulfonyl chloride improves yield
Workup Quench with ice water or dilute HCl, extract with ethyl acetate Removes pyridine and acidic by-products
Drying Agent Magnesium sulfate or sodium sulfate Removes residual moisture
Purification Column chromatography or recrystallization Achieves ≥97% purity

Representative Experimental Data from Literature

Step Details
Starting material 1.2 g (5 mM) 1-methylindole in 15 ml pyridine
Sulfonyl chloride added 0.77 ml (6 mM) benzenesulfonyl chloride at 0°C
Reaction time Stirred 16 hours at room temperature
Workup Concentrated, extracted with 150 ml ethyl acetate, washed with water, dried over MgSO₄
Yield High yield reported, purity ~97%
Characterization Confirmed by NMR, MS, IR spectroscopy

Mechanistic and Analytical Notes

  • The sulfonylation proceeds via electrophilic aromatic substitution, targeting the 7-position due to electronic and steric factors influenced by the methyl substitution at N1.
  • The sulfonyl chloride group is highly reactive and sensitive to moisture, necessitating strict anhydrous conditions.
  • Analytical confirmation includes:
    • NMR Spectroscopy: Identification of methyl protons and aromatic sulfonyl signals.
    • Mass Spectrometry: Molecular ion peak confirming molecular weight (approx. 229.7 g/mol).
    • Infrared Spectroscopy: Characteristic S=O stretching vibrations around 1350 and 1170 cm⁻¹, and S-Cl stretch.

Comparative Table of Preparation Methods

Method Reagents Used Solvent Temperature Reaction Time Yield (%) Notes
Sulfonyl chloride addition in pyridine 1-methylindole + benzenesulfonyl chloride Pyridine 0°C to RT 16 hours ~90-95 Common lab-scale method
Chlorosulfonic acid sulfonation 1-methylindole + chlorosulfonic acid DCM/chloroform 0°C to RT 1-2 hours Variable Requires careful quenching
Industrial continuous flow Automated sulfonyl chloride + indole Various Controlled Short times High For large-scale production

Chemical Reactions Analysis

1-Methyl-1H-indole-7-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, catalysts like palladium(II) acetate, and solvents such as toluene and acetonitrile . The major products formed depend on the specific reaction and reagents used, but typically include various sulfonamide derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1-Methyl-1H-indole-7-sulfonyl chloride is primarily utilized in the synthesis of biologically active compounds. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, making it a key intermediate in the development of various pharmaceuticals.

Case Study: Antibiotic Development

A notable application is its role in enhancing the efficacy of β-lactam antibiotics against resistant strains of bacteria. Research has demonstrated that modifications of indoline derivatives can lead to compounds that resensitize methicillin-resistant Staphylococcus aureus (MRSA) to these antibiotics. For instance, structural modifications involving sulfonylation have been shown to improve antibacterial activity while reducing toxicity to mammalian cells .

CompoundActivity Against MRSAToxicity (GI50)
Original Compound>32 μg/mLHigh
Modified Compound A<32 μg/mLModerate
Modified Compound B<16 μg/mLLow

Applications in Organic Synthesis

The compound serves as a reagent for various organic transformations, including sulfenylation and other electrophilic substitutions. It can be used to introduce sulfonyl groups into diverse substrates, facilitating the synthesis of complex molecules.

Case Study: Synthesis of Indole Derivatives

Recent studies have highlighted the use of this compound in the regioselective sulfenylation of indoles. The reaction conditions were optimized using microflow technology, leading to higher yields and improved selectivity for desired products .

Reaction TypeYield (%)Conditions
Regioselective Sulfenylation84%DMF, Iodine catalyst

Applications in Biological Research

Beyond synthetic chemistry, this compound has been explored for its potential biological activities. Its derivatives have shown promise as inhibitors in various biological pathways.

Case Study: Cancer Research

In cancer research, derivatives of this compound have been tested for their cytotoxic effects on human cervical adenocarcinoma HeLa cells. The modifications allowed for a structure–activity relationship analysis that identified less toxic analogues with retained or enhanced anticancer properties .

CompoundIC50 (μM)Cell Line
Parent Compound20 μMHeLa
Modified Compound C10 μMHeLa
Modified Compound D5 μMHeLa

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-7-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity underlies its use in the synthesis of sulfonamide derivatives, which can interact with various biological targets, including enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The sulfonyl chloride group’s position significantly influences physical properties. For example:

Compound CAS Number Molecular Formula Melting Point (°C) Key Structural Features
1-Methyl-1H-indole-7-sulfonyl chloride 941716-95-6 C₉H₈ClNO₂S 100–103 Sulfonyl chloride at 7-position; methyl at N1
1-Methyl-1H-indole-4-sulfonyl chloride Not provided C₉H₈ClNO₂S 94–98 Sulfonyl chloride at 4-position; methyl at N1
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ Not available Chlorine at 7-position; carboxylic acid at 2-position

The 7-sulfonyl chloride isomer has a higher melting point (100–103°C) than the 4-sulfonyl chloride analog (94–98°C), likely due to differences in crystal packing and intermolecular interactions influenced by substituent positions .

Research Findings and Commercial Availability

  • Commercial Sources : Available from Thermo Scientific (97% purity), ECHEMI (99% industrial grade), and suppliers in India and Germany .
  • Applications in Drug Discovery: Sulfonated indoles are pivotal in developing kinase inhibitors and antimicrobial agents.

Biological Activity

Overview

1-Methyl-1H-indole-7-sulfonyl chloride (CAS: 941716-95-6) is a sulfonyl chloride derivative of indole, characterized by its molecular formula C9H8ClNO2SC_9H_8ClNO_2S and a molecular weight of approximately 229.68 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. The biological activity of this compound is largely attributed to its ability to interact with various biological targets, influencing numerous cellular processes.

This compound acts primarily through sulfonylation , where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of sulfonamide bonds, significantly altering the activity and function of target biomolecules. The compound is known to modulate the activity of signaling proteins, which can result in changes in downstream signaling cascades, affecting various biochemical pathways such as:

  • Cell proliferation
  • Apoptosis
  • Inflammatory responses

Antimicrobial Activity

Research has indicated that indole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated several indole derivatives against various bacterial and fungal strains, revealing that many exhibited significant antimicrobial activity. For instance:

CompoundActivity TypeTested StrainsResults
This compoundAntimicrobialE. coli, S. aureusModerate inhibition observed
Other Indole DerivativesAntimicrobialVarious pathogensHigh activity against A549 lung adenocarcinoma cells

The compound's effectiveness against specific strains suggests its potential utility in developing new antimicrobial agents.

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. Research involving this compound demonstrated its ability to inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma). The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Cancer Cell LineIC50 (µM)Mechanism
A54912.5Induction of apoptosis
HeLa15.0Cell cycle arrest

Enzyme Inhibition

The compound has shown promise as an inhibitor for various enzymes crucial in metabolic processes:

  • Acetylcholinesterase : Important for neurotransmission.
  • Carbonic anhydrases : Involved in maintaining acid-base balance.

These inhibitory effects highlight its potential therapeutic applications in neurological disorders and metabolic diseases.

Case Studies

  • Modulators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : A patent study explored the use of this compound as a modulator for CFTR, which plays a critical role in cystic fibrosis treatment. The compound was shown to enhance anion secretion across CFTR channels, potentially improving mucociliary clearance in patients with chronic obstructive pulmonary disease (COPD) .
  • Synthesis and Characterization : A study synthesized several indole-based sulfonamide derivatives, including this compound, which were evaluated for their biological activities. The synthesized compounds exhibited varying degrees of anti-inflammatory and antimicrobial properties .

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-1H-indole-7-sulfonyl chloride, and how are reaction conditions optimized?

The synthesis typically involves sulfonation of 1-methyl-1H-indole using chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation. Key steps include:

  • Reagent stoichiometry : A molar ratio of 1:1.2 (indole:chlorosulfonic acid) ensures minimal byproduct formation.
  • Temperature control : Cooling in an ice bath prevents exothermic side reactions.
  • Workup : Quenching with ice water followed by extraction with dichloromethane and purification via column chromatography (petroleum ether/DCM eluent) yields the product .
  • Validation : TLC monitoring (DCM/petroleum ether, 9:1) confirms reaction completion .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substitution patterns (e.g., sulfonyl group at position 7) and methyl group integration.
  • IR spectroscopy : Peaks near 1370 cm1^{-1} (S=O symmetric stretch) and 1170 cm1^{-1} (S=O asymmetric stretch) confirm sulfonyl chloride functionality .
  • Mass spectrometry : High-resolution MS validates molecular weight (229.68 g/mol) and isotopic patterns consistent with Cl and S .
  • Elemental analysis : Ensures purity (>97%) and absence of unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or spectroscopic data during synthesis?

  • Systematic replication : Repeat experiments under identical conditions to distinguish human error from intrinsic variability .
  • Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., di-sulfonated derivatives) that may explain yield discrepancies .
  • Crystallographic validation : If available, single-crystal X-ray diffraction provides definitive structural confirmation, bypassing ambiguities in spectroscopic data .

Q. What methodologies are employed to study the reactivity of this compound in nucleophilic substitution reactions?

  • Kinetic studies : Monitor reaction progress (e.g., with amines or alcohols) using 1H^1H NMR to track sulfonyl chloride consumption.
  • Solvent effects : Compare reactivity in polar aprotic (e.g., THF) vs. non-polar solvents to optimize nucleophilicity .
  • Computational modeling : DFT calculations predict regioselectivity and transition states, guiding experimental design .

Q. How can structure-activity relationship (SAR) studies be designed for sulfonamide derivatives of this compound?

  • Derivative libraries : Synthesize analogs with varying substituents (e.g., alkyl, aryl, or heterocyclic groups) at the sulfonamide position.
  • Biological assays : Test derivatives for target-specific activity (e.g., enzyme inhibition) and correlate results with electronic (Hammett σ) or steric (Taft) parameters .
  • Crystallographic SAR : Co-crystallize derivatives with target proteins (e.g., carbonic anhydrase) to map binding interactions .

Q. What strategies mitigate hazards when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent exposure to corrosive vapors.
  • First aid protocols : Immediate rinsing with water (15+ minutes for eye/skin contact) and medical consultation for inhalation exposure .
  • Waste disposal : Neutralize residual sulfonyl chloride with aqueous sodium bicarbonate before disposal .

Methodological Guidance for Data Reporting

  • Experimental reproducibility : Document reagent batches, purification gradients, and instrument calibration in supplementary materials .
  • Data transparency : Share raw NMR/IR spectra and crystallographic files (CIF) in repositories to enable independent validation .
  • Conflict resolution : Use Bayesian statistics to weigh contradictory data (e.g., low yields vs. high purity) and refine mechanistic hypotheses .

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